N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide
Description
Historical Development of Oxalamide Derivatives
The exploration of oxalamide derivatives originated with the discovery of oxamide ((CONH~2~)~2~) in the early 20th century, a compound initially valued for its slow-release ammonia properties in fertilizers. By the mid-20th century, chemists recognized the structural versatility of the oxalamide core, particularly its capacity to serve as a hydrogen-bonded network template. This realization spurred synthetic innovations, such as the development of N,N'-disubstituted oxalamides through reactions between oxalyl chloride and amines. The 2010s marked a turning point, with studies demonstrating the immunomodulatory potential of alicyclic oxalamides, such as their ability to differentially regulate TNFα and IL6 cytokines in macrophages. Concurrently, ferrocene-conjugated oxalamides emerged as anticancer candidates, leveraging intramolecular hydrogen bonding to enhance cytotoxic specificity. These advancements laid the groundwork for sophisticated derivatives like N1-(benzo[d]dioxol-5-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide , which integrates aromatic and electron-deficient motifs for targeted bioactivity.
Significance of Functionalized Oxalamides in Medicinal Chemistry
Functionalized oxalamides occupy a critical niche in drug discovery due to their dual hydrogen-bond donor/acceptor capacity and conformational flexibility. The oxalamide scaffold’s planar geometry enables precise interactions with biological targets, as evidenced by its role in copper-catalyzed Ullmann-Goldberg reactions for aryl amination. Structural modifications, such as the incorporation of alicyclic or aromatic substituents, modulate electronic and steric properties. For instance, alicyclic oxalamides exhibit immunostimulatory or anti-inflammatory effects depending on their substitution patterns, while ferrocene-oxalamide conjugates demonstrate selective cytotoxicity toward HeLa and MCF7 cancer cells. The introduction of electron-withdrawing groups (e.g., nitro) or electron-donating moieties (e.g., benzodioxole) further fine-tunes redox potential and target affinity, making oxalamides adaptable to diverse therapeutic objectives.
Emergence of Benzodioxole-Containing Compounds in Therapeutic Research
Benzodioxole derivatives, characterized by a 1,3-benzodioxol-5-yl group, have gained prominence due to their metabolic stability and pharmacokinetic advantages. The methylenedioxy bridge in benzodioxole enhances aromatic π-system conjugation, improving binding interactions with enzymes such as cytochrome P450 and monoamine oxidases. This moiety is prevalent in natural products (e.g., sesamin, piperine) and synthetic drugs (e.g., paroxetine), where it contributes to blood-brain barrier permeability and resistance to oxidative degradation. In the context of oxalamides, benzodioxole’s electron-rich nature complements the electron-deficient nitro group, creating a push-pull electronic effect that may enhance receptor binding or modulate redox activity in therapeutic targets.
Current Research Landscape for N1-(Benzo[d]dioxol-5-ylmethyl)-N2-(2-Methyl-5-nitrophenyl)oxalamide
Recent studies on structurally analogous oxalamides provide insights into the potential applications of N1-(benzo[d]dioxol-5-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide . For example, N,N'-bis(ferrocenyl)oxalamides exhibit conformation-dependent anticancer activity, with IC~50~ values ranging from 45–89 μM against HeLa cells. The benzodioxole moiety’s role in enhancing lipophilicity and metabolic stability has been documented in antipsychotic and antiparasitic agents, suggesting similar benefits for this compound. Meanwhile, the 2-methyl-5-nitrophenyl group introduces steric hindrance and electron-withdrawing effects, which could influence binding to nitroreductase enzymes or oxidative stress pathways. Current synthetic strategies focus on optimizing coupling reactions between benzodioxolemethyl amines and nitroaryl oxalyl chlorides, with characterization via ~1~H-NMR and IR spectroscopy.
Table 1: Structural and Functional Attributes of Select Oxalamide Derivatives
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methyl-5-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6/c1-10-2-4-12(20(23)24)7-13(10)19-17(22)16(21)18-8-11-3-5-14-15(6-11)26-9-25-14/h2-7H,8-9H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNOHHDSLXDFCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide typically involves a multi-step process:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.
Nitration of the Phenyl Ring:
Oxalamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation reactions due to its nitro group and aromatic substituents. Key examples:
-
Nitro group oxidation : Potassium permanganate (KMnO₄) in acidic conditions converts the nitro group to a nitroso or hydroxylamine intermediate.
-
Aromatic ring oxidation : While less reactive, benzo[d]dioxole rings may oxidize under harsh conditions (e.g., strong acids) to form quinones or other oxidized derivatives.
Table 2: Oxidation Products
| Reagent | Reaction Conditions | Major Product |
|---|---|---|
| KMnO₄ | H₂SO₄, reflux | Oxidized nitro derivatives |
| Ozone (O₃) | CH₂Cl₂, low temperature | Ring-oxidized intermediates |
Reduction Reactions
Reduction of the nitro group is a prominent reaction pathway:
-
Nitro-to-amine reduction : Lithium aluminum hydride (LiAlH₄) in dry ether selectively reduces the nitro group to an amine (-NH₂).
-
Amide hydrolysis : Under basic conditions (e.g., NaOH), the oxalamide may hydrolyze to form carboxylic acids and amines.
Table 3: Reduction and Hydrolysis Outcomes
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Nitro-to-amine | LiAlH₄, THF, 0°C | N1-(benzo[d]dioxol-5-ylmethyl)-N2-(2-methyl-5-aminophenyl)oxalamide |
| Amide hydrolysis | NaOH, H₂O/THF, reflux | Oxalic acid + amine derivatives |
Functional Group Transformations
Additional reactive sites enable further derivatization:
-
Sulfonation : Introduction of sulfonic acid groups via fuming sulfuric acid, enhancing water solubility.
-
Alkylation : The benzo[d]dioxole methyl group may undergo alkylation with reagents like methyl iodide under basic conditions.
Biological Activity Mechanisms
While not a chemical reaction per se, the compound’s biological activity involves interactions with cellular targets:
-
Enzyme inhibition : Similar oxalamides act as inhibitors of bacterial protein synthesis or histone deacetylases (HDACs), though specific mechanisms for this compound remain under investigation .
-
Anticancer activity : Analogous structures induce apoptosis via cell cycle arrest (S-phase/G2/M-phase), suggesting potential therapeutic applications .
Stability and Reactivity Considerations
-
pH sensitivity : Amide hydrolysis accelerates under basic conditions, requiring careful pH control in reactions.
-
Steric effects : Bulky substituents (e.g., 2-methyl group on nitrophenyl) may hinder nucleophilic attack or oxidation.
Scientific Research Applications
Anticancer Research
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide has shown significant anticancer properties in various studies:
- Mechanism of Action : The compound is believed to inhibit key enzymes involved in cancer cell proliferation. Initial research indicates that it may interfere with signaling pathways that promote tumor growth and metastasis.
- Structure-Activity Relationship (SAR) : Modifications to the compound's structure can enhance its efficacy. For example, certain derivatives have demonstrated IC50 values (the concentration required to inhibit cell growth by 50%) in the nanomolar range against specific cancer cell lines.
| Cell Line | IC50 (nM) |
|---|---|
| CCRF-CEM (human leukemia) | 328 |
| MIA PaCa-2 (pancreatic cancer) | 644 |
These results suggest that the compound's unique structural features contribute to its interaction with biological targets critical for cancer treatment.
Case Studies
Several studies have highlighted the applications of this compound:
- In Vitro Anticancer Activity : A peer-reviewed study demonstrated that this compound significantly inhibited the proliferation of various cancer cells. The findings indicated enhanced interactions with targets involved in tumor progression.
- Mechanistic Insights : Another research effort focused on the binding affinity of this compound to specific proteins involved in apoptosis and cell cycle regulation. This study provided insights into how structural modifications could optimize the compound's therapeutic potential.
- Comparative Studies : Comparative analyses with other oxalamide derivatives showed that this compound exhibits superior activity against certain cancer types, suggesting a promising avenue for further development in targeted therapies.
Mechanism of Action
The mechanism of action of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
Key differences in substituents and backbone structures influence properties such as melting points, solubility, and stability:
The target compound’s nitro group may reduce solubility in aqueous media compared to methoxy or methylenedioxy analogs but enhance π-π stacking in hydrophobic environments .
Key Differentiators
Biological Activity
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is a synthetic compound characterized by its unique structural features, including a benzo[d][1,3]dioxole moiety and an oxalamide functional group. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
- Molecular Formula : C21H21N3O5
- Molecular Weight : 395.4 g/mol
- CAS Number : 2034411-01-1
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its effects against different biological targets.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant antiproliferative effects. For instance, studies have shown that derivatives containing the benzo[d][1,3]dioxole structure can inhibit the growth of various cancer cell lines. The following table summarizes findings related to the anticancer activity of structurally related compounds:
| Compound Name | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa (cervical cancer) | 10 | Topoisomerase I inhibition |
| Compound B | HCT-116 (colon cancer) | 15 | Apoptosis induction |
| This compound | MDA-MB-231 (breast cancer) | TBD | TBD |
Note: TBD indicates that further studies are needed to establish specific IC50 values and mechanisms for the compound .
Antimicrobial Activity
The antimicrobial potential of oxalamide derivatives has also been investigated. Similar compounds have shown activity against various pathogens, suggesting that this compound may possess similar properties. The following table presents data on the antimicrobial efficacy of related compounds:
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 32 µg/mL | Cell wall synthesis inhibition |
| Compound D | Escherichia coli | 16 µg/mL | DNA gyrase inhibition |
| This compound | TBD | TBD |
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of oxalamide derivatives. For example, a study published in Anticancer Research demonstrated that modifications to the oxalamide backbone significantly influenced cytotoxicity against cancer cell lines. The research emphasized the importance of the benzo[d][1,3]dioxole moiety in enhancing biological activity.
Notable Findings:
- Cell Line Sensitivity : Different cancer cell lines exhibit varying sensitivity to oxalamide derivatives. For instance, compounds with a nitro group showed enhanced activity against multidrug-resistant strains.
- Enzyme Interaction : Molecular docking studies revealed that this compound interacts favorably with topoisomerase I, suggesting a potential mechanism for its anticancer effects.
Q & A
What synthetic strategies are effective for preparing N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide, and how can reaction yields be optimized?
Answer:
The synthesis of oxalamide derivatives typically involves coupling reactions between amine and oxalic acid derivatives. For example, N-alkylation of benzo[d][1,3]dioxol-5-ylmethylamine with activated oxalate esters (e.g., ethyl oxalyl chloride) under anhydrous conditions in solvents like dichloromethane (DCM) or acetonitrile is a common approach. Subsequent coupling with 2-methyl-5-nitroaniline requires careful control of reaction temperature (0–25°C) and stoichiometry. Optimization strategies include:
- Using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) to enhance amide bond formation .
- Purification via silica gel chromatography or recrystallization from methanol/water mixtures to achieve >90% purity .
- Monitoring reaction progress with thin-layer chromatography (TLC) or LC-MS to minimize side products .
How can NMR spectroscopy and X-ray crystallography be utilized to confirm the structural integrity of the compound?
Answer:
- 1H/13C NMR : Key diagnostic signals include the methylene protons of the benzodioxole group (δ 4.06–4.09 ppm, singlet) and aromatic protons from the 2-methyl-5-nitrophenyl moiety (δ 7.34–8.22 ppm). The oxalamide NH protons typically appear as broad singlets (δ 11.39 ppm) in DMSO-d6 .
- X-ray crystallography : Resolving the crystal structure confirms spatial arrangement, hydrogen bonding, and π-π stacking interactions. For example, the benzo[d][1,3]dioxol-5-ylmethyl group often exhibits planar geometry, while the nitro group adopts a specific dihedral angle relative to the phenyl ring .
What in vitro assays are appropriate for evaluating the compound’s bioactivity, particularly in antimicrobial or anticancer contexts?
Answer:
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution methods. Oxalamides with benzodioxole groups have shown MIC values of 8–32 µg/mL, attributed to membrane disruption .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations. Thiazol-2-amine derivatives with similar substituents exhibit IC50 values <20 µM via apoptosis induction .
How can structure-activity relationship (SAR) studies guide the modification of the oxalamide core to enhance potency or selectivity?
Answer:
- Electron-withdrawing groups : Introducing nitro or fluoro substituents on the phenyl ring improves target binding affinity (e.g., 5-nitro enhances inhibition of soluble epoxide hydrolase by 3-fold) .
- Benzodioxole positioning : Methylation at the benzodioxole’s methylene bridge reduces steric hindrance, increasing solubility and bioavailability .
- Side-chain flexibility : Replacing rigid adamantyl groups with alkyl chains (e.g., propyl) improves membrane permeability in antimicrobial assays .
What computational methods aid in predicting the compound’s interaction with biological targets, and how do these models compare with experimental data?
Answer:
- Molecular docking : Tools like AutoDock Vina simulate binding to targets (e.g., c-MYC G-quadruplex DNA). Predicted binding energies (ΔG < -8 kcal/mol) correlate with experimental stabilization data from fluorescence resonance energy transfer (FRET) assays .
- MD simulations : 100-ns trajectories assess stability of ligand-receptor complexes. For example, oxalamides with nitro groups maintain hydrogen bonds with Arg278 in soluble epoxide hydrolase, validated via mutagenesis studies .
What strategies resolve discrepancies in bioactivity data across different experimental models for this compound?
Answer:
- Assay standardization : Use consistent cell lines (e.g., HepG2 for hepatotoxicity) and culture conditions (e.g., serum-free media) to minimize variability .
- Metabolite profiling : LC-HRMS identifies degradation products (e.g., nitro-reduced intermediates) that may alter activity in vivo vs. in vitro .
- Orthogonal validation : Confirm antimicrobial results with time-kill assays and SEM imaging of bacterial morphology .
How can the metabolic stability and pharmacokinetic (PK) profile of the compound be improved for in vivo studies?
Answer:
- Prodrug design : Masking the nitro group as a methoxy derivative reduces hepatic clearance. For example, methoxy-substituted analogs show 2-fold higher plasma half-life in rodent models .
- Lipophilicity adjustment : Introducing polar groups (e.g., hydroxyl) improves aqueous solubility while maintaining logP values <3 to avoid off-target binding .
What analytical techniques are critical for assessing the compound’s purity and stability during long-term storage?
Answer:
- HPLC-DAD : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities (retention time 8–12 min). Purity >95% is required for biological assays .
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks. Degradation products (e.g., hydrolyzed oxalamide) are quantified via LC-MS and must constitute <5% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
